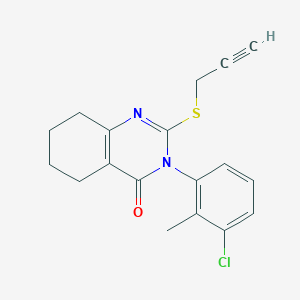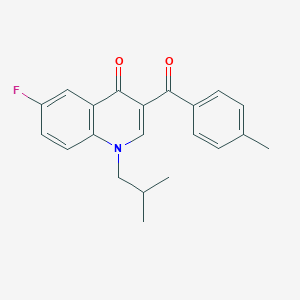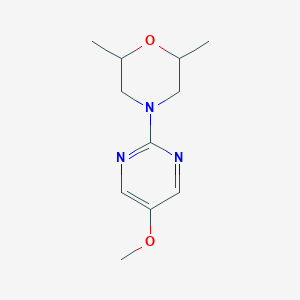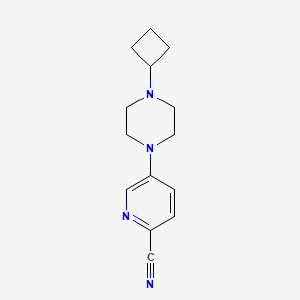![molecular formula C10H14BrN3OS B6469746 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol CAS No. 2640978-47-6](/img/structure/B6469746.png)
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol is a chemical compound with the molecular formula C10H14BrN3OS It is a heterocyclic compound containing a pyrimidine ring substituted with a bromine atom and a methylsulfanyl group, as well as a piperidine ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the bromination of 2-(methylsulfanyl)pyrimidine, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the hydroxylation of the piperidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted pyrimidine derivatives.
科学的研究の応用
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can modulate the activity of the target molecule. The hydroxyl group on the piperidine ring can also form hydrogen bonds, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-bromo-2-(methylsulfanyl)pyrimidin-4-ol: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol: Lacks the bromine atom, which may reduce its potential for certain types of chemical reactions.
1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-ol is unique due to the presence of both the bromine atom and the methylsulfanyl group, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the piperidine ring enhances its versatility as a building block in synthetic chemistry and its potential as a bioactive molecule in medicinal chemistry.
特性
IUPAC Name |
1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c1-16-10-12-6-8(11)9(13-10)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGVJYPOZHPJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCC(CC2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate](/img/structure/B6469672.png)
![1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6469680.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-3-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6469687.png)
![3-tert-butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469696.png)



![3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469727.png)
![2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6469730.png)
![4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6469738.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B6469755.png)

![3-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B6469766.png)
